Bienvenue dans la boutique en ligne BenchChem!

TriN2755

Colon cancer Cytotoxicity assay IC50 determination

TriN2755 (CAS 1095806-02-2) is a synthetic triazene derivative that functions as a monofunctional DNA alkylating agent. Upon cytochrome P450-mediated N-demethylation, it is converted into highly reactive carbocations that methylate DNA bases, predominantly at the N7 position of guanine, triggering apoptosis.

Molecular Formula C20H22N4O5
Molecular Weight 398.419
CAS No. 1095806-02-2
Cat. No. B611481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriN2755
CAS1095806-02-2
SynonymsTriN2755;  TriN-2755;  Tri N2755.
Molecular FormulaC20H22N4O5
Molecular Weight398.419
Structural Identifiers
SMILESO=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TriN2755 (CAS 1095806-02-2): A Differentiated Triazene Alkylating Agent for Oncology Research


TriN2755 (CAS 1095806-02-2) is a synthetic triazene derivative that functions as a monofunctional DNA alkylating agent. Upon cytochrome P450-mediated N-demethylation, it is converted into highly reactive carbocations that methylate DNA bases, predominantly at the N7 position of guanine, triggering apoptosis [1]. It is classified as a small-molecule antineoplastic in the triazene subclass, developed originally by TRIN Pharma and subsequently Trin Therapeutics, with an Orphan Drug designation for sarcoma [2]. Unlike classical triazenes such as dacarbazine and temozolomide, TriN2755 was engineered to possess distinct physicochemical properties—high hydrophilicity and photostability—that directly address formulation and handling limitations of earlier triazene agents [3].

Why Dacarbazine or Temozolomide Cannot Substitute for TriN2755 in Targeted Oncology Research


Although dacarbazine (DTIC), temozolomide (TMZ), and TriN2755 all belong to the DNA-methylating triazene class, they exhibit critical, non-interchangeable differences in their physicochemical stability, metabolic activation requirements, and resistance profiles. Dacarbazine is notoriously photolabile, requiring strict light-protected preparation and administration to avoid rapid degradation into inactive and potentially algogenic byproducts ; its clinical utility has been limited by hepatocyte-dependent metabolic activation and myelosuppressive toxicity [1]. Temozolomide offers the advantage of spontaneous activation at physiological pH but is susceptible to MGMT-mediated resistance and displays heterogeneous in vivo efficacy across tumor types. TriN2755 was specifically designed to overcome these class liabilities: its high intrinsic photostability removes the logistic burden of light-protected handling, and its potent activity in dacarbazine-resistant tumor models distinguishes it mechanistically from its predecessors [2]. Substituting any generic triazene for TriN2755 in a research program targeting resistant disease would therefore risk losing the specific pharmacological properties for which TriN2755 was selected. The quantitative evidence below substantiates these differentiation claims.

Quantified Differentiation Evidence for TriN2755 Against In-Class Triazene Alternatives


In Vitro Antiproliferative Potency of TriN2755 vs. Temozolomide in Colon Carcinoma SW-480 Cells

A direct head-to-head comparison in the SW-480 colon carcinoma cell line demonstrated that TriN2755 exhibits an in vitro IC50 of >3 mM, compared to 1.2 mM for temozolomide (TEM) and 1 mM for its active metabolite TriN3001 [1]. Although TriN2755 appears less potent in vitro—a common feature of prodrugs requiring metabolic activation—it achieved superior in vivo tumor growth inhibition in the same xenograft model, underscoring the importance of evaluating this compound in metabolically competent systems rather than relying on isolated cell-based potency metrics [1].

Colon cancer Cytotoxicity assay IC50 determination

In Vivo Antitumor Activity Across a Broad Panel of Patient-Derived Xenograft Models

TriN2755 was tested across 15 patient-derived human tumor xenograft models spanning 9 histological types (mammary, melanoma, prostate, colon, pancreas, lung, head and neck, uterine body, bladder). Across all 15 experiments, TriN2755 achieved an average optimum T/C (treated/control tumor volume) value of 29.7% [1]. Optimum T/C values below the 50% threshold indicating meaningful antitumor activity were reached in 9 of 15 models (60%); only 2 of 15 models proved resistant (T/C >65%) [1]. By comparison, published temozolomide and dacarbazine single-agent studies in melanoma PDX models typically report T/C values in the range of 35–50% under optimized schedules [2], placing TriN2755 at the favorable end of the in-class efficacy spectrum.

Patient-derived xenograft (PDX) In vivo efficacy Tumor growth inhibition

In Vivo Tolerability Profile in a Large-Animal Translational Model: Canine Phase I Study

A formal phase I study in tumor-bearing dogs (n=30) using a standard 3+3 dose-escalation design determined the maximum tolerated dose (MTD) of TriN2755 at 74.6 mg/kg when administered intravenously over 20 minutes on two consecutive weeks per month for three cycles [1]. The dose-limiting toxicity (DLT) was gastrointestinal adverse events in only 3 of 30 dogs (10%) [1]. Among 19 evaluable dogs, the overall response rate was 47.3% (6 partial remission, 3 stable disease), with a median progression-free interval of 47 days (range: 21–450 days) [1]. In contrast, dacarbazine in human clinical use produces dose-limiting myelosuppression (severe leukopenia and thrombocytopenia) in a substantial proportion of patients, with fatal hematological toxicity reported [2]. The canine data suggest that TriN2755's toxicity profile is dominated by manageable gastrointestinal events rather than the hematopoietic suppression characteristic of dacarbazine.

Canine oncology Maximum tolerated dose Translational pharmacology

Activity in Dacarbazine-Resistant Tumor Models

The clinical trial protocol for TriN2755 (NCT01259518) explicitly states that TriN2755 demonstrates 'potent, dose-dependent antitumor activity in a spectrum of cancers including dacarbazine-resistant tumors, where treatment options for metastatic disease are still not satisfactory and medical needs exist' [1]. This statement is corroborated by preclinical data showing that TriN2755 retains activity in xenograft models of human malignant melanoma, breast cancer, and colon cancer that include drug-resistant phenotypes [2]. By contrast, both dacarbazine and temozolomide are known substrates for MGMT-mediated resistance, and cross-resistance between these two agents is well-documented in melanoma . The mechanism by which TriN2755 circumvents dacarbazine resistance may involve its distinct metabolite TriN3001, which has been shown to deplete MGMT protein in tumor xenografts by 60% at 90 minutes post-administration [3].

Drug resistance Dacarbazine-resistant melanoma Cross-resistance

Physicochemical Differentiation: Hydrophilicity and Photostability

The pivotal Phase I trial protocol (NCT01259518) explicitly identifies TriN2755's high hydrophilicity and photostability as key differentiating features from other triazenes [1]. Dacarbazine is well-established as a photosensitive drug that undergoes rapid photodegradation to 4-diazoimidazole-5-carboxamide (Diazo-IC), a reaction that not only reduces potency but generates algogenic byproducts, necessitating strict light-protected handling during preparation and administration . While quantitative photostability data (e.g., half-life under ICH Q1B light exposure) have not been published in the peer-reviewed literature for TriN2755, the explicit inclusion of 'high photostability' as a design feature in the clinical protocol distinguishes it from the photolabile dacarbazine and removes a well-characterized class liability.

Photostability Hydrophilicity Formulation compatibility

Optimal Research and Procurement Application Scenarios for TriN2755


Preclinical Screening Against Dacarbazine- or Temozolomide-Resistant Tumor Models

TriN2755 is the triazene of choice for laboratories investigating alkylating agent resistance mechanisms. Its documented activity in dacarbazine-resistant tumor models [1] and its distinct metabolite TriN3001, which depletes MGMT by 60% in tumor tissue at 90 minutes [2], provide a mechanistically differentiated tool compound compared to temozolomide or dacarbazine. Researchers can test whether MGMT-overexpressing or MMR-deficient tumor lines that are refractory to temozolomide retain sensitivity to TriN2755, potentially identifying patient populations that would benefit from this agent.

Combination Chemotherapy Regimen Development Exploiting Non-Overlapping Toxicity

The dose-limiting toxicity of TriN2755 in a large-animal translational model is gastrointestinal rather than myelosuppressive [3]. This non-overlapping toxicity profile with other DNA-damaging agents (platinum compounds, topoisomerase inhibitors) supports its use in combination chemotherapy research. Preclinical studies have already demonstrated enhanced efficacy when TriN2755 IV infusion is combined with CPT-11 or Docetaxel in MDA-MB-231 breast tumor-bearing nude rats, with no additive toxicity observed [4]. Procurement for combination studies should prioritize this compound over myelosuppressive triazenes.

Translational Veterinary Oncology Studies

TriN2755 has the unique advantage of having completed a formal Phase I study in tumor-bearing dogs, establishing an MTD of 74.6 mg/kg with a 47.3% response rate [3]. For veterinary oncologists and translational researchers using canine models of spontaneous cancer, this existing large-animal safety and efficacy dataset means dose-finding has already been performed, reducing the time and animal numbers required to initiate new studies. No other triazene has this canine-specific Phase I evidence base.

Pharmacokinetic/Pharmacodynamic Modeling of Triazene Prodrug Activation

The complex metabolic pathway of TriN2755—involving at least 10 known metabolites and high inter-individual variability in plasma concentrations of the active metabolite TriN3001 [2]—makes this compound an excellent model substrate for studying prodrug activation, metabolic clearance, and PK/PD relationships. The published two-compartment PK model from the canine study [3] provides a validated starting point for computational pharmacometric analyses that are not available for most investigational triazenes.

Quote Request

Request a Quote for TriN2755

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.